molecular formula C13H11N3O4S2 B611048 舒多西康 CAS No. 34042-85-8

舒多西康

货号: B611048
CAS 编号: 34042-85-8
分子量: 337.4 g/mol
InChI 键: SYCHUQUJURZQMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

舒多西康是一种来自烯醇-酰胺类的非甾体抗炎药 (NSAID)。它由辉瑞公司获得专利,用于治疗血栓形成。舒多西康以其强大的抗炎、抗水肿和解热活性而闻名 它强烈抑制由胶原蛋白引起的兔、狗和人的血小板聚集 .

科学研究应用

舒多西康具有广泛的科学研究应用,包括:

    化学: 用作模型化合物来研究烯醇-酰胺结构的反应性。

    生物学: 研究其对血小板聚集和炎症的影响。

    医学: 探索其在治疗炎症性疾病和血栓形成方面的潜在治疗应用。

    工业: 用于开发新的 NSAID 和相关化合物.

作用机制

舒多西康通过抑制环氧合酶 (COX) 酶发挥作用,环氧合酶 (COX) 酶参与前列腺素的合成。通过抑制这些酶,舒多西康减少炎症、疼痛和发热。舒多西康的主要分子靶点是 COX-1 和 COX-2 酶 其作用机制中涉及的途径包括抑制前列腺素合成和减少炎症介质 .

未来方向

Future studies are focusing on identifying which enzymes are responsible for the reactions and hence contribute to variability in the relevance of these competing pathways in patients . These insights would facilitate identification of patients more at risk for adverse outcomes due to enhanced Sudoxicam bioactivation .

生化分析

Biochemical Properties

Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . Sudoxicam’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .

Cellular Effects

Sudoxicam’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sudoxicam involves the inhibition of COX enzymes . Sudoxicam binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .

Temporal Effects in Laboratory Settings

Sudoxicam undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to Sudoxicam’s hepatotoxic effects .

Dosage Effects in Animal Models

In animal models, Sudoxicam has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, Sudoxicam may cause adverse effects, including potential hepatotoxicity .

Metabolic Pathways

Sudoxicam’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that Sudoxicam’s hepatotoxicity may be linked to this metabolic pathway .

准备方法

合成路线和反应条件

舒多西康可以通过多步合成方法合成,涉及烯醇-酰胺结构的形成。合成通常包括在受控条件下,用噻唑衍生物与 4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-甲酰胺 1,1-二氧化物反应 。反应条件通常包括使用有机溶剂和催化剂来促进目标产物的形成。

工业生产方法

舒多西康的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

舒多西康会发生各种化学反应,包括:

常用的试剂和条件

舒多西康反应中常用的试剂包括 NADPH 等氧化剂和谷胱甘肽等还原剂。反应通常在受控条件下进行,例如特定 pH 值和温度,以确保预期结果 .

形成的主要产物

舒多西康反应形成的主要产物包括酰基硫脲代谢物和羟基化衍生物。这些产物通常因其生物活性及其潜在的治疗应用而被研究 .

相似化合物的比较

类似化合物

舒多西康的独特之处

舒多西康因其对血小板聚集的强效抑制作用及其独特的结构特征而独一无二,例如噻唑环。与美洛昔康相比,其高肝毒性也是一个区别因素,导致其被从市场上撤回 .

属性

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHUQUJURZQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187653
Record name Sudoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34042-85-8
Record name Sudoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34042-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sudoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sudoxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUDOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The oxicams may be combined with the special 1,2-diacyl-glycero-3-phosphocholines in a molar ratio of 1:1 to 1:20, preferably in a molar ratio of 1:1 to 1:10. A unit dose for the therapeutic application to humans amounts to 5-300 mg oxicam combined with 10-500 mg 1,2-diacyl-glycerol-3-phosphocholine per day, preferably 10-20 mg for piroxicam and 100-300 mg for isoxicam combined with 50-250 mg 1,1-diacyl-glycero-3-phosphocholine.
[Compound]
Name
1,2-diacyl-glycero-3-phosphocholines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-diacyl-glycerol-3-phosphocholine
Quantity
255 (± 245) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,1-diacyl-glycero-3-phosphocholine
Quantity
150 (± 100) mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudoxicam
Reactant of Route 2
Reactant of Route 2
Sudoxicam
Reactant of Route 3
Sudoxicam
Reactant of Route 4
Reactant of Route 4
Sudoxicam
Reactant of Route 5
Reactant of Route 5
Sudoxicam
Reactant of Route 6
Reactant of Route 6
Sudoxicam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。